N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Description
The exact mass of the compound this compound is 493.16828496 g/mol and the complexity rating of the compound is 792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O6S/c1-16-14-18(8-9-19(16)24)34(30,31)27-12-5-13-33-21(27)15-26-23(29)22(28)25-11-10-17-6-3-4-7-20(17)32-2/h3-4,6-9,14,21H,5,10-13,15H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMCRTVNEBGOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological mechanisms, and activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound's chemical structure features a complex arrangement that includes a sulfonyl group, an oxazinan ring, and an ethanediamide moiety. The synthesis typically involves several steps:
- Formation of the Oxazinan Ring : This is achieved through cyclization reactions of appropriate precursors under controlled conditions.
- Sulfonyl Group Introduction : Sulfonyl chlorides are utilized in the presence of bases to introduce the sulfonyl group.
- Final Coupling : The oxazinan derivative is coupled with an ethanediamine derivative to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, leading to reduced enzymatic activity which can have downstream effects on cellular processes such as inflammation and cancer cell proliferation.
- Signal Transduction Interference : It may also interfere with signaling pathways by modulating receptor activity, which can alter cellular responses to external stimuli.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Against Cancer Cell Lines : Compounds with similar structures have shown significant cytotoxic effects against various human cancer cell lines, including ovarian and breast cancer cells. For example, certain derivatives exhibited IC50 values ranging from 4.47 to 52.8 μM in MTT assays, indicating potent antiproliferative activity .
- Mechanism of Action in Cancer : Studies suggest that these compounds can induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which is critical for cancer cell division and growth .
Anti-inflammatory Effects
In addition to anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. The modulation of specific inflammatory pathways through enzyme inhibition could lead to reduced inflammation in various disease models.
Case Studies
- Study on Antitumor Activity : A study evaluated a series of oxazinan derivatives for their cytotoxicity against multiple cancer cell lines. The results indicated that some compounds significantly inhibited cell proliferation and induced apoptosis through mechanisms involving tubulin inhibition .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict how these compounds interact with target proteins such as tubulin. These studies provide insights into the binding affinities and potential efficacy of the compounds as therapeutic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H29FN4O6S |
| CAS Number | 872724-82-8 |
| IC50 (against A2780 cells) | 4.47 - 52.8 μM |
| Mechanism | Enzyme inhibition, signal modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
